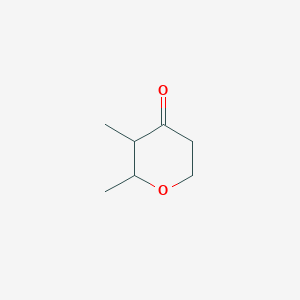
2,3-Dimethyltetrahydro-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyldihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2,3-dimethyl-1,3-butadiene with formaldehyde under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the pyranone ring.
Industrial Production Methods
In an industrial setting, the production of 2,3-Dimethyldihydro-2H-pyran-4(3H)-one may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-Dimethyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2,3-Dimethyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,3-Dimethyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-2H-pyran-4(3H)-one: Similar structure but lacks the dihydro component.
4-Hydroxy-2,3-dimethyl-2H-pyran-4-one: Contains a hydroxyl group at the 4-position.
2,3-Dimethyl-4H-pyran-4-one: Similar structure but with a different oxidation state at the 4-position.
Uniqueness
2,3-Dimethyldihydro-2H-pyran-4(3H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
2,3-dimethyloxan-4-one |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)9-4-3-7(5)8/h5-6H,3-4H2,1-2H3 |
InChI 键 |
OTKAJNPKAWNQBN-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OCCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


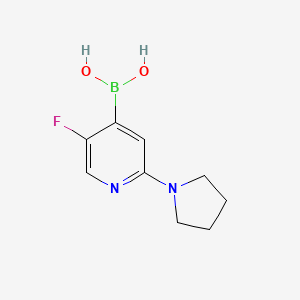
![Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B11754427.png)

![tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11754433.png)
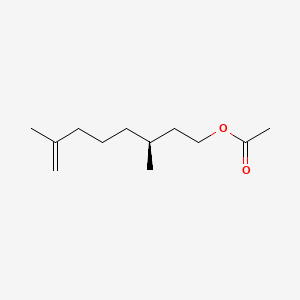

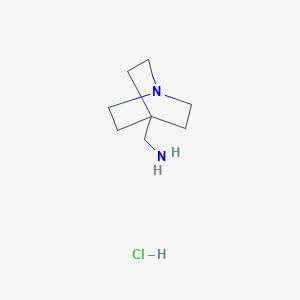
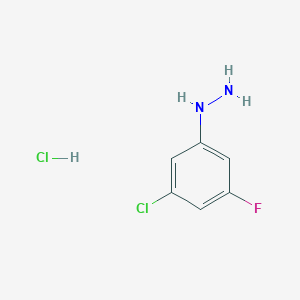
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754458.png)
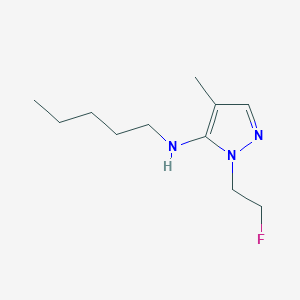
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11754472.png)
![2-Tosyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B11754474.png)
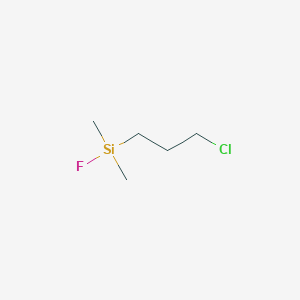
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate](/img/structure/B11754482.png)
